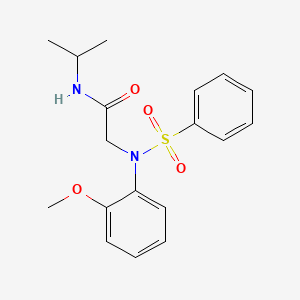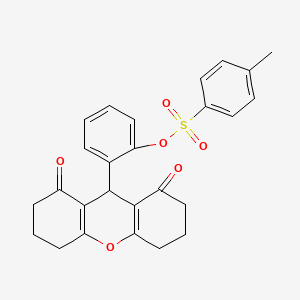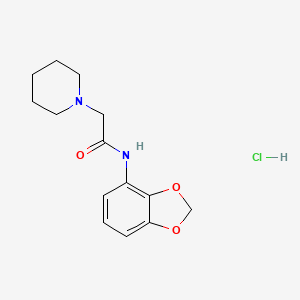
N~1~-isopropyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-isopropyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. CaSR is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis in the body. NPS-2143 has been extensively studied for its potential therapeutic applications in various pathological conditions.
Mechanism of Action
N~1~-isopropyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its pharmacological effects by selectively blocking the CaSR-mediated signaling pathway. CaSR is expressed in various tissues, including the parathyroid gland, bone, kidney, and gastrointestinal tract. CaSR regulates calcium homeostasis by sensing changes in extracellular calcium concentration and modulating the secretion of parathyroid hormone, calcitonin, and other hormones. This compound binds to the allosteric site of CaSR and inhibits its activation by extracellular calcium ions. This leads to a decrease in the secretion of parathyroid hormone and other hormones and a reduction in the activity of osteoclasts, which are responsible for bone resorption.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of parathyroid hormone secretion, the reduction of bone resorption, the increase in bone mass and strength, and the inhibition of cancer cell proliferation and migration. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammatory pain.
Advantages and Limitations for Lab Experiments
N~1~-isopropyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its selectivity for CaSR, its potency, and its ability to penetrate cell membranes. However, this compound also has several limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using this compound.
Future Directions
Several future directions for research on N~1~-isopropyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can be identified, including the development of more potent and selective CaSR antagonists, the investigation of the role of CaSR in other pathological conditions, and the exploration of the potential of this compound as a therapeutic agent in clinical trials. The identification of new targets for this compound and the elucidation of its mechanism of action at the molecular level are also important areas for future research.
Synthesis Methods
The synthesis of N~1~-isopropyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the preparation of 2-methoxyphenylacetonitrile, the reaction of 2-methoxyphenylacetonitrile with isopropylamine, and the reaction of the resulting intermediate with phenylsulfonyl chloride. The final product, this compound, is obtained after purification by column chromatography. The synthesis of this compound has been described in detail in several research articles and patents.
Scientific Research Applications
N~1~-isopropyl-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied extensively for its potential therapeutic applications in various pathological conditions, including osteoporosis, hyperparathyroidism, and cancer. In osteoporosis, this compound has been shown to increase bone mass and strength by inhibiting the CaSR-mediated signaling pathway. In hyperparathyroidism, this compound has been shown to reduce the secretion of parathyroid hormone, which is responsible for the abnormal calcium metabolism in this condition. In cancer, this compound has been shown to inhibit the proliferation and migration of cancer cells by targeting the CaSR-mediated signaling pathway.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-14(2)19-18(21)13-20(16-11-7-8-12-17(16)24-3)25(22,23)15-9-5-4-6-10-15/h4-12,14H,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMOMLAFXZQSKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4944601.png)
![ethyl 1-[2-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B4944608.png)
![(3,4-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4944616.png)
![2-[(5-nitro-1-oxidospiro[benzimidazole-2,1'-cyclohexan]-4-yl)amino]ethanol](/img/structure/B4944623.png)

![2-phenyl-4-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4944636.png)

![ethyl {4-[5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B4944656.png)

![1-cyclopropyl-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone](/img/structure/B4944681.png)
![methyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B4944689.png)
![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4944693.png)
![N-(3-fluoro-2-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4944698.png)
